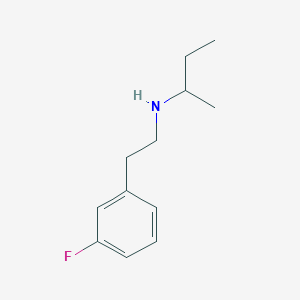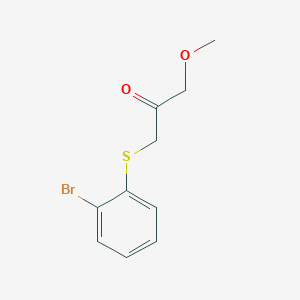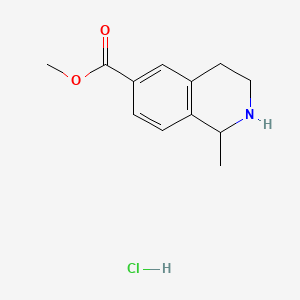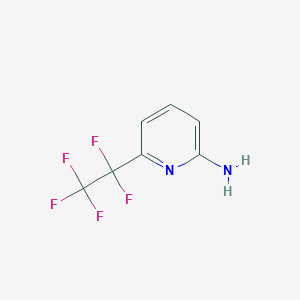
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that combines a piperazine ring with a 1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the triazole moiety is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Wissenschaftliche Forschungsanwendungen
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Wirkmechanismus
The mechanism by which 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Butyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Comparison: Compared to its analogs, 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exhibits unique properties due to the ethyl group on the triazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H17N5 |
|---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H17N5/c1-2-14-9(11-8-12-14)7-13-5-3-10-4-6-13/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
WVPSCGKDIHIQOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)











![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

